Thiq

描述

四氢异喹啉是一种有机化合物,化学式为C₉H₁₁N。它被归类为仲胺,是由异喹啉经氢化反应而得。四氢异喹啉是一种无色的粘性液体,可与大多数有机溶剂混溶。四氢异喹啉骨架存在于许多生物活性化合物和药物中 .

准备方法

合成路线和反应条件

最早合成四氢异喹啉的方法之一是由Pictet和Spengler在1911年提出的。该方法涉及在100°C的水性盐酸存在下,苯乙胺与二甲氧基甲烷反应,生成四氢异喹啉,收率为40% 。后来的改进用醛代替了二甲氧基甲烷,以生成取代的四氢异喹啉 .

工业生产方法

四氢异喹啉的工业生产通常涉及异喹啉的催化氢化。该过程通常使用钯或铂等金属催化剂,在高压和高温条件下进行氢化 .

化学反应分析

General Reactivity

As a secondary amine, tetrahydroisoquinoline exhibits weakly basic properties and can form salts when combined with strong acids . Tetrahydroisoquinoline can undergo dehydrogenation to form isoquinoline, and conversely, hydrogenation to form decahydroisoquinoline . Oxidation of tetrahydroisoquinoline with hydrogen peroxide, using selenium dioxide as a catalyst, yields the corresponding nitrone .

Oxidation Chemistry

Tetrahydroisoquinoline analogs, particularly those containing catechol groups, are susceptible to oxidation . They can undergo auto-oxidation or oxidation induced by enzymes such as monoamine oxidase . The oxidation process can produce reactive oxygen species (ROS), which may contribute to neurotoxic effects . Transition metal ions like copper(II) can facilitate the redox cycling of tetrahydroisoquinolines, leading to ROS overproduction and potential oxidative damage to cells .

Reactions with Biological Molecules

Research indicates that tetrahydroisoquinoline derivatives may be formed in the body as metabolites of some drugs . While an earlier theory linking these metabolites to alcoholism has been discredited, the endogenous production of neurotoxic tetrahydroisoquinoline derivatives, such as norsalsolinol, is still being investigated as a possible factor in conditions like Parkinson's disease .

In the context of chemical reactions with other biomolecules, thiols can interact with silica particles, resulting in redox reactions where thiols are oxidized . For example, when thiol biomolecules are exposed to silica, they can transfer hydrogen atoms to surface-bound silyloxy radicals formed by silica in contact with water . This process leads to the formation of disulfide bonds .

科学研究应用

Neurodegenerative Disorders

THIQ derivatives have been studied for their neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that this compound analogs can modulate neurotransmitter systems, potentially offering therapeutic benefits.

- Case Study : A study highlighted the synthesis of this compound-based compounds that demonstrated significant activity against neurodegenerative pathways. These compounds were shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression .

Addiction and Alcoholism

This compound has been implicated in the mechanisms of addiction, particularly concerning alcohol dependence. Research suggests that THIQs may play a role in modulating the effects of alcohol on the brain.

- Case Study : A review discussed the involvement of THIQs in alcohol-related behaviors and their potential as therapeutic agents to mitigate alcohol dependence . The findings indicate that THIQs could help reduce cravings and withdrawal symptoms.

Biosynthesis and Production

Recent advances in synthetic biology have enabled the microbial production of THIQs through engineered yeast strains. This approach enhances the availability of this compound derivatives for research and therapeutic use.

- Data Table: Production Yield of this compound Derivatives

| Compound | Production Method | Yield (g/L) | Reference |

|---|---|---|---|

| (S)-reticuline | Engineered yeast | 4.6 | |

| Norlaudanosoline | Amino acid feeding | Not specified | |

| Ethyl-substituted THIQs | L-DOPA substrate | Not specified |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is closely related to their chemical structure. Understanding SAR is crucial for designing new compounds with enhanced efficacy.

作用机制

四氢异喹啉通过与各种分子靶点和途径相互作用而发挥作用。例如,它可以作为内啡肽受体的激动剂,刺激它们并可能影响神经递质活性 。这种相互作用在神经退行性疾病和成瘾研究中具有重要意义 .

6. 与相似化合物的比较

相似化合物

异喹啉: 四氢异喹啉衍生出的母体化合物。

十氢异喹啉: 四氢异喹啉的完全氢化衍生物。

去甲萨尔索林醇: 四氢异喹啉的一种神经毒性衍生物。

独特性

四氢异喹啉的独特性在于其结构的多功能性和其衍生物所表现出的广泛的生物活性。它形成各种生物活性化合物的能力使其成为药物化学中宝贵的支架 .

相似化合物的比较

Similar Compounds

Isoquinoline: The parent compound from which tetrahydroisoquinoline is derived.

Decahydroisoquinoline: A fully hydrogenated derivative of tetrahydroisoquinoline.

Norsalsolinol: A neurotoxic derivative of tetrahydroisoquinoline.

Uniqueness

Tetrahydroisoquinoline is unique due to its structural versatility and the wide range of biological activities exhibited by its derivatives. Its ability to form various bioactive compounds makes it a valuable scaffold in medicinal chemistry .

生物活性

Tetrahydroisoquinoline (THIQ) is a significant compound in medicinal chemistry, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structural activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is a bicyclic compound derived from isoquinoline, characterized by its saturated structure. It has been extensively studied due to its potential therapeutic applications, particularly in treating neurodegenerative disorders, infections, and cancer.

Biological Activities

This compound compounds exhibit a wide range of biological activities:

- Antimicrobial Activity : this compound derivatives have shown substantial antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that certain C1-substituted this compound motifs possess low minimum inhibitory concentration (MIC) values, highlighting their effectiveness as antimicrobial agents .

- Neuroprotective Effects : this compound-based compounds have been investigated for their neuroprotective properties. They are believed to modulate neurotransmitter systems and exhibit antioxidant activities, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anticancer Properties : Recent studies have identified this compound as a promising scaffold for anticancer agents. It functions by inhibiting epigenetic regulators and disrupting cancer cell proliferation pathways. Various analogs have been synthesized and evaluated for their cytotoxic effects on different cancer cell lines .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymes : Many this compound derivatives act as enzyme inhibitors, impacting pathways crucial for pathogen survival or cancer cell growth. For instance, certain analogs inhibit protein kinases involved in cancer progression .

- Modulation of Receptors : this compound compounds can interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection. This interaction is particularly relevant in the context of neurodegenerative disorders .

Structural Activity Relationship (SAR)

Understanding the SAR of this compound is vital for developing more effective derivatives. Key findings include:

- Substituent Effects : The presence and position of substituents on the this compound scaffold significantly influence its biological activity. For example, modifications at the C1 position have been linked to enhanced antimicrobial properties .

- Ring Modifications : Alterations to the bicyclic structure can lead to variations in potency and selectivity for specific biological targets. Researchers are exploring different ring systems to optimize therapeutic efficacy .

Case Studies

Several studies illustrate the application and effectiveness of this compound compounds:

- Antimicrobial Efficacy Study : A recent study synthesized C1-substituted this compound derivatives using photocatalytic methods. These compounds demonstrated significant antimicrobial activity against MRSA, with MIC values indicating strong potential as therapeutic agents .

- Neuroprotective Study : Research into the neuroprotective effects of this compound analogs revealed that certain derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting their utility in neurodegenerative disease models .

- Cancer Research : In vitro studies on various cancer cell lines showed that specific this compound derivatives inhibited cell proliferation and induced apoptosis through modulation of epigenetic pathways. This highlights their potential as anticancer drugs .

属性

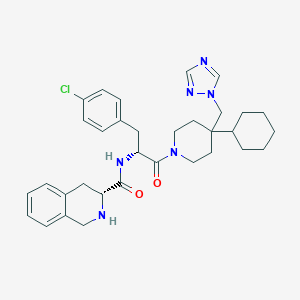

IUPAC Name |

(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41ClN6O2/c34-28-12-10-24(11-13-28)18-30(38-31(41)29-19-25-6-4-5-7-26(25)20-36-29)32(42)39-16-14-33(15-17-39,21-40-23-35-22-37-40)27-8-2-1-3-9-27/h4-7,10-13,22-23,27,29-30,36H,1-3,8-9,14-21H2,(H,38,41)/t29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCHESOMJVGDSJ-LOYHVIPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C2(CCN(CC2)C(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@H]4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00953320 | |

| Record name | THIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312637-48-2 | |

| Record name | (3R)-N-[(1R)-1-[(4-Chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312637-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | THIQ | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312637482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIQ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tetrahydroisoquinoline (THIQ) derivatives exhibit a diverse range of interactions with biological targets. For example, they act as potent inhibitors of phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for epinephrine biosynthesis. [] This inhibition arises from the binding of THIQs to the PNMT active site, mimicking the natural substrate. [] The downstream effect of PNMT inhibition is a reduction in epinephrine levels, potentially impacting the sympathetic nervous system. []

ANone: Unfortunately, the provided research focuses primarily on the structure-activity relationships and biological effects of various this compound derivatives rather than detailing the specific spectroscopic data of the unsubstituted this compound molecule.

ANone: The provided research primarily focuses on the biological activity and structure-activity relationships of this compound derivatives and does not provide information regarding material compatibility, stability, or applications outside of a biological context.

A: Computational tools, particularly quantitative structure-activity relationship (QSAR) studies and comparative molecular field analysis (CoMFA), have been instrumental in understanding the interaction of THIQs with biological targets and driving the design of selective inhibitors. [] For instance, QSAR studies revealed distinct steric and electronic requirements for binding to PNMT and the α2-adrenoceptor, suggesting that subtle structural modifications could modulate selectivity. [] Furthermore, CoMFA models provided insights into the three-dimensional aspects of this compound binding, enabling the visualization of key interactions within the active sites. []

A: Extensive SAR studies have been conducted on this compound derivatives, revealing key structural features influencing their potency and selectivity for targets like PNMT and the α2-adrenoceptor. [] For instance, incorporating a 3-hydroxymethyl substituent on the this compound scaffold significantly enhances selectivity for PNMT over the α2-adrenoceptor compared to a 3-methyl substituent. [] This selectivity enhancement is attributed to the potential for hydrogen bond interactions between the hydroxymethyl group and the PNMT active site. []

ANone: The provided research predominantly emphasizes the biological activity and structure-activity relationships of this compound derivatives and does not delve into stability, formulation strategies, or methods to improve bioavailability.

ANone: The provided research papers primarily focus on the scientific and medicinal aspects of this compound derivatives, and do not discuss SHE regulations, compliance, risk minimization, or responsible practices related to their production or use.

A: While the provided research primarily focuses on in vitro studies of this compound derivatives, there is limited information available regarding their in vivo pharmacokinetic properties. One study investigated the blood-brain barrier (BBB) permeability of a series of THIQs. [] A correlation between lipophilicity (expressed as ClogP) and BBB permeability was observed, suggesting that THIQs with ClogP values exceeding 0.13-0.57 might exhibit some degree of brain penetration. []

A: The research provides evidence for the in vitro and in vivo efficacy of this compound derivatives, mainly focusing on their interaction with PNMT and the α2-adrenoceptor. [, , , , ] Cell-based assays, including radioligand binding studies and functional assays using cell lines expressing the target receptors, have been instrumental in assessing the affinity, selectivity, and functional effects of this compound analogs. [, , , , ]

A: While the provided text does not contain detailed toxicology studies, one study assessed the cytotoxicity of 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (1-benz-6,7-diol this compound) using an in vitro 3D neurosphere model. [] The results indicate that 1-benz-6,7-diol-THIQ did not exhibit significant cytotoxicity or oxidative stress induction after 24 hours of exposure at various concentrations. []

A: The provided research primarily focuses on the synthesis and in vitro evaluation of this compound derivatives. While there is limited information about drug delivery and targeting strategies, one study demonstrated that incorporating a fluoromethyl group at the 3-position of the this compound scaffold could enhance blood-brain barrier penetration, suggesting potential for targeting central nervous system disorders. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。